2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
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Overview
Description
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
The synthesis of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized through a two-step substitution reaction. The structure of the compound is verified using techniques such as FTIR, 1H and 13C NMR, and MS. Single crystal X-ray diffraction is also used for crystallographic and conformational analyses .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can act as a nucleophilic attack site.
Amidation Reactions: The compound can be synthesized through amidation reactions.
Scientific Research Applications
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of drugs and other complex molecules.
Biology: The compound is used as an enzyme inhibitor and specific ligand in biological studies.
Medicine: It has applications in the treatment of tumors and microbial infections, and it is used in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, and the borate group can participate in various chemical reactions. The compound’s structure allows it to interact with enzymes and other biological molecules, inhibiting their activity and exerting its effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features borate and sulfonamide groups and is used in similar applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boric acid derivative with applications in organic synthesis and medicine.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of conjugated copolymers and other complex molecules.
These compounds share similar structural features and applications, but this compound is unique in its specific combination of functional groups and its wide range of applications in various fields.
Properties
Molecular Formula |
C18H22BFN2O5S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-10-14(16(25-5)21-11-12)22-28(23,24)15-9-7-6-8-13(15)20/h6-11,22H,1-5H3 |
InChI Key |
UZTWJOSYSWBHCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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